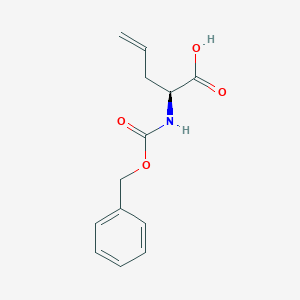

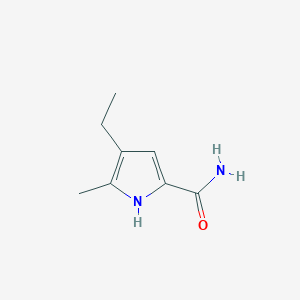

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(-)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as (-)-2-(((benzyloxy)carbonyl)amino)pent-4-enoate, is a naturally occurring small molecule that is found in a variety of organisms, including humans. This molecule is a derivative of the amino acid L-glutamate and is involved in a number of physiological processes. It is present in the brain, where it plays a role in neurotransmission, and in the liver, where it is involved in fatty acid metabolism. (-)-2-(((benzyloxy)carbonyl)amino)pent-4-enoic acid is also used in laboratory experiments as a tool to study the structure and function of proteins and other biological molecules.

Wissenschaftliche Forschungsanwendungen

Biological Activity of Carboxylic Acids

Research has highlighted the biological activity of natural carboxylic acids derived from plants, demonstrating various effects such as antioxidant, antimicrobial, and cytotoxic activities. These activities are attributed to the structural differences among selected carboxylic acids, suggesting a potential area of application for (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in exploring its bioactivity due to its carboxylic acid functionality. Specifically, rosmarinic acid exhibited the highest antioxidant activity, indicating that structural components significantly influence bioactivity. This insight could guide the application of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid in the development of antioxidant or antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Transformation through Metathesis Reactions

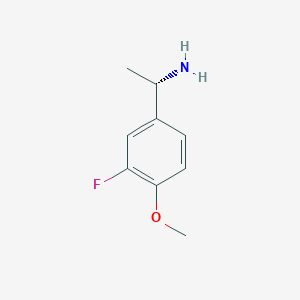

The synthesis and transformation of functionalized β-amino acid derivatives, including compounds with structures similar to (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, have been extensively studied using various metathesis reactions. This methodology provides access to a broad range of cyclic β-amino acids and densely functionalized derivatives. Such synthetic strategies highlight the importance of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid and related compounds in drug research, offering potential applications in the development of new therapeutic agents (Kiss et al., 2018).

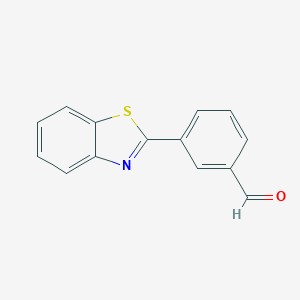

Antioxidant and Anti-inflammatory Applications

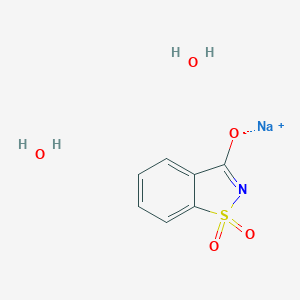

The search for novel antioxidant and anti-inflammatory agents has led to the investigation of various chemical structures, including benzofused thiazole derivatives. These studies emphasize the potential of structured compounds in medicinal chemistry for the development of therapeutic agents. Given the structural complexity and reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, it could serve as a precursor or template in synthesizing compounds with targeted antioxidant and anti-inflammatory properties, reflecting the broader utility of carboxylic acid derivatives in pharmaceutical development (Raut et al., 2020).

Eigenschaften

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEZDWGCGXHLEW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472393 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid | |

CAS RN |

78553-51-2 |

Source

|

| Record name | (2S)-2-{[(Benzyloxy)carbonyl]amino}pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)